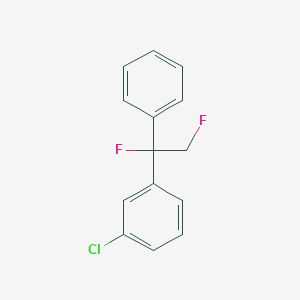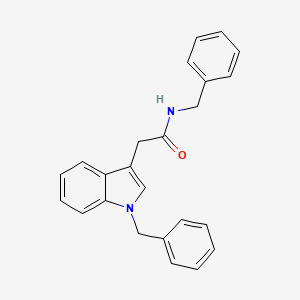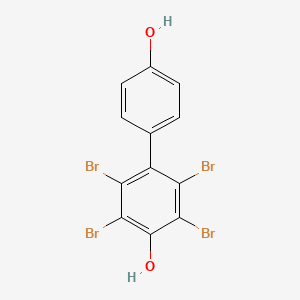
p-Biphenyldiol, tetrabromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Biphenyldiol, tetrabromo-: , also known as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol, is a brominated organic compound. It is characterized by the presence of four bromine atoms attached to a biphenyl structure with two hydroxyl groups.
准备方法
The synthesis of p-Biphenyldiol, tetrabromo- typically involves the bromination of biphenyldiol. One common method includes the use of bromine as a brominating agent in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
p-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
p-Biphenyldiol, tetrabromo- has several scientific research applications:
作用机制
The primary mechanism of action of p-Biphenyldiol, tetrabromo- involves the inhibition of plastoquinone synthesis in algae. This inhibition disrupts the electron transport chain in the photosystem, leading to impaired photosynthesis and ultimately the death of the algae . The molecular targets include enzymes involved in the biosynthesis of plastoquinone, such as chorismate lyase and flavin-dependent halogenase .
相似化合物的比较
p-Biphenyldiol, tetrabromo- can be compared with other brominated biphenyl compounds, such as:
Hexabromo-2,2’-bipyrrole: Another brominated compound with similar algicidal properties.
Pentabromopseudilin: A hybrid bromophenol-bromopyrrole compound with distinct biological activities.
The uniqueness of p-Biphenyldiol, tetrabromo- lies in its specific inhibition of plastoquinone synthesis, which sets it apart from other brominated compounds with different mechanisms of action.
属性
CAS 编号 |
58781-88-7 |
|---|---|
分子式 |
C12H6Br4O2 |
分子量 |
501.79 g/mol |
IUPAC 名称 |
2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
InChI 键 |
VCPOGIZHOKSLGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)Br)O)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
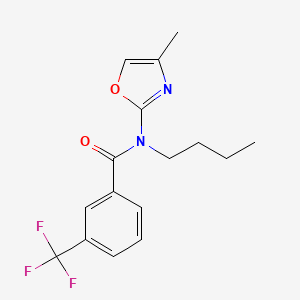
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

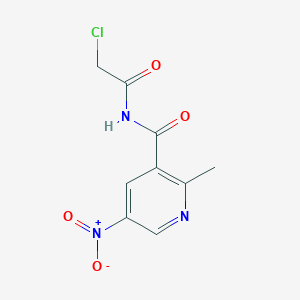



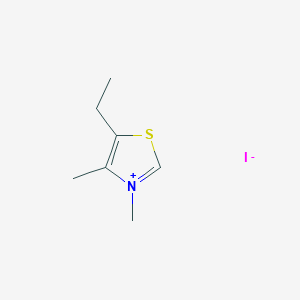

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
